

# An In-depth Technical Guide to the Physicochemical Properties of Diclofenac Diethylamine Salt

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## Compound of Interest

Compound Name: *Diclofenac Diethylamine*

Cat. No.: *B195813*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **diclofenac diethylamine** salt. The information is curated for professionals in pharmaceutical research and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

## Chemical and Physical Properties

**Diclofenac diethylamine** is the diethylammonium salt of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The salt form is often utilized in topical formulations to enhance penetration and delivery.

Table 1: General Physicochemical Properties of **Diclofenac Diethylamine** Salt

Property	Value	Source(s)
IUPAC Name	2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine	[1]
CAS Number	78213-16-8	[2][3]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[1][4]
Molecular Weight	369.29 g/mol	[1][4]
Appearance	White to off-white crystalline solid	[2][4]
Melting Point	145-148 °C	[3][5][6]
pKa (Diclofenac)	~4.0	[7]

Note: The pKa value refers to the acidic functional group of the parent diclofenac molecule. This value is critical for understanding the pH-dependent solubility and absorption characteristics of the compound.

## Solubility Profile

The solubility of **diclofenac diethylamine** is a critical parameter influencing its formulation and bioavailability. It exhibits solubility in various organic solvents and limited solubility in aqueous media.

Table 2: Solubility of **Diclofenac Diethylamine** in Various Solvents

Solvent	Solubility	Temperature	Source(s)
DMSO	~10 mg/mL	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a>
DMSO	74 mg/mL	25 °C	<a href="#">[3]</a> <a href="#">[8]</a>
Ethanol	~30 mg/mL	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a>
Dimethylformamide (DMF)	~30 mg/mL	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a>
PBS (pH 7.2)	~2 mg/mL	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a>
Water	< 1 mg/mL	25 °C	<a href="#">[3]</a>

The aqueous solubility of **diclofenac diethylamine** can be significantly influenced by the presence of cosolvents, electrolytes, and surfactants.[\[9\]](#) For instance, cosolvents like ethanol and polyethylene glycol (PEG) 400 generally enhance its solubility.[\[9\]](#)

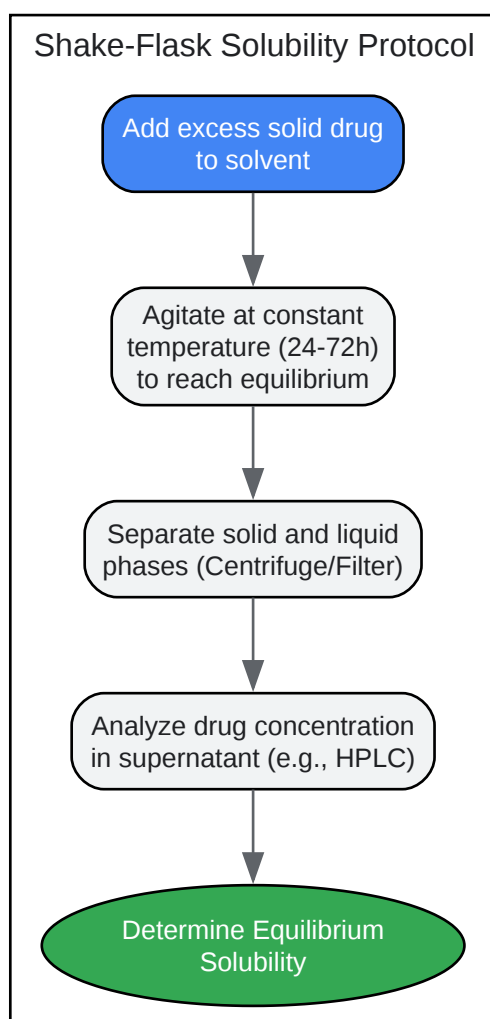
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[\[10\]](#)[\[11\]](#)

Methodology:

- Preparation: An excess amount of **diclofenac diethylamine** solid is added to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.2).[\[10\]](#) Adding sufficient solid to form a suspension is crucial.[\[10\]](#)
- Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[\[11\]](#)[\[12\]](#) Equilibrium is assumed when consecutive measurements of the solute concentration are constant.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.45 µm PTFE).[\[11\]](#)

- Analysis: The concentration of **diclofenac diethylamine** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
- Verification: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[10] The solid phase can also be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations during the experiment.



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*Workflow for Shake-Flask Solubility Determination.*

## Dissociation Constant (pKa)

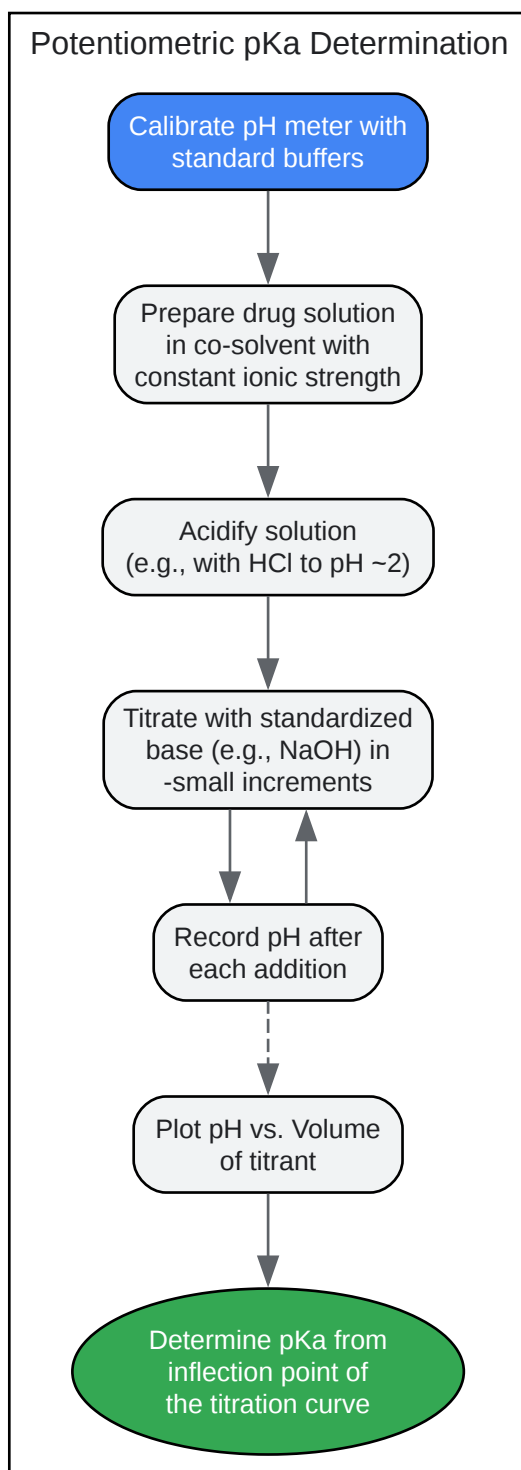
The pKa of diclofenac's carboxylic acid group is approximately 4.0.<sup>[7]</sup> This indicates it is a weak acid, and its ionization state is highly dependent on the surrounding pH. In physiological environments with a pH of ~7.4, the diclofenac molecule will be predominantly in its ionized (anionic) form. This property is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.<sup>[13][14]</sup>

Methodology:

- **Calibration:** A potentiometer with a combined pH electrode is calibrated using at least three standard pH buffers (e.g., pH 4, 7, and 10).<sup>[13]</sup>
- **Sample Preparation:** A precise amount of **diclofenac diethylamine** is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).<sup>[13]</sup> The ionic strength of the solution is kept constant using an inert salt like potassium chloride (KCl).<sup>[13]</sup>
- **Titration:** The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a weak acid like diclofenac, the solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure the molecule is fully protonated.<sup>[13]</sup>
- **Data Acquisition:** The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.<sup>[13]</sup>
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the drug is ionized.<sup>[14]</sup> Multiple titrations are performed to ensure reproducibility.<sup>[13]</sup>



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*Workflow for Potentiometric pKa Determination.*

## Thermal Properties and Polymorphism

The thermal behavior of an active pharmaceutical ingredient (API) is crucial for understanding its stability, processing, and storage requirements. Diclofenac salts are known to exhibit polymorphism, where the same chemical entity exists in different crystal structures.<sup>[15][16]</sup> These polymorphs, as well as hydrate forms, can have different melting points, solubilities, and dissolution rates.<sup>[15][17]</sup>

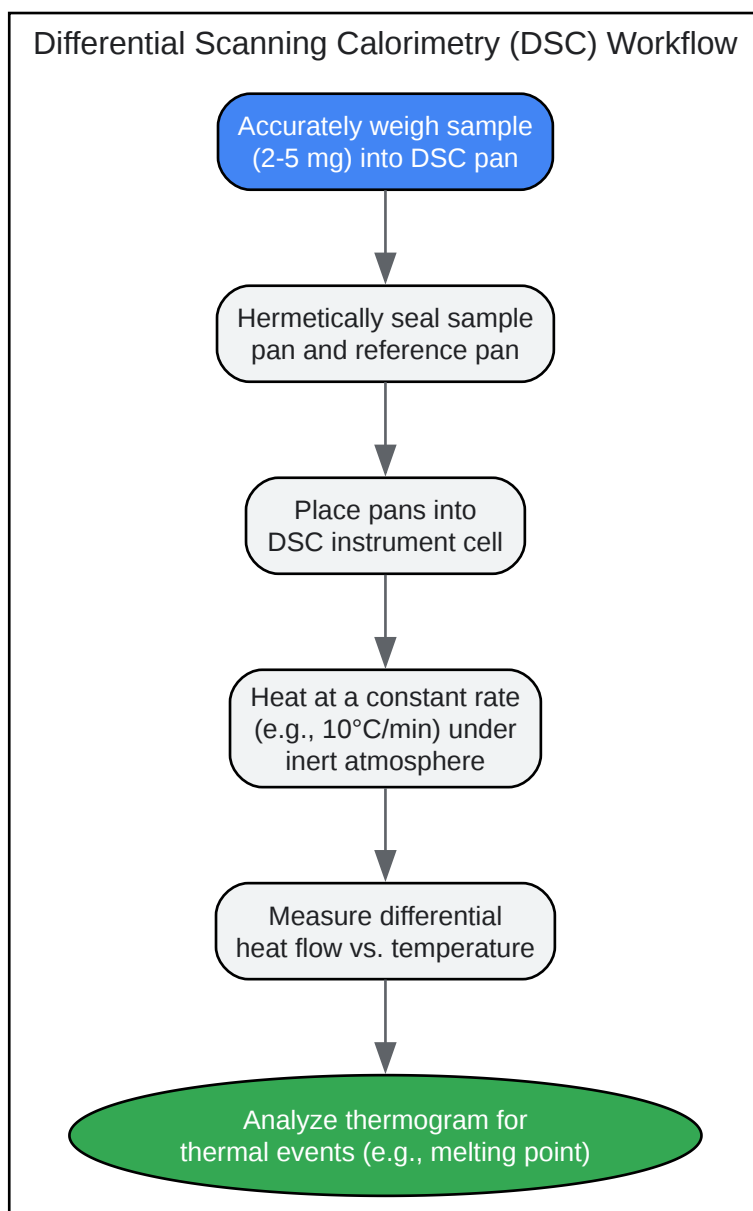
The reported melting point for **diclofenac diethylamine** is in the range of 145-148°C.<sup>[3][5][6]</sup>

## Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to investigate thermal events like melting, crystallization, and polymorphic transitions.<sup>[18]</sup>

### Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the **diclofenac diethylamine** sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge gas.<sup>[19]</sup>
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
- **Data Analysis:** The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically reported as the melting point.<sup>[18]</sup> The area under the peak corresponds to the enthalpy of fusion.



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*Workflow for Thermal Analysis by DSC.*

## Stability

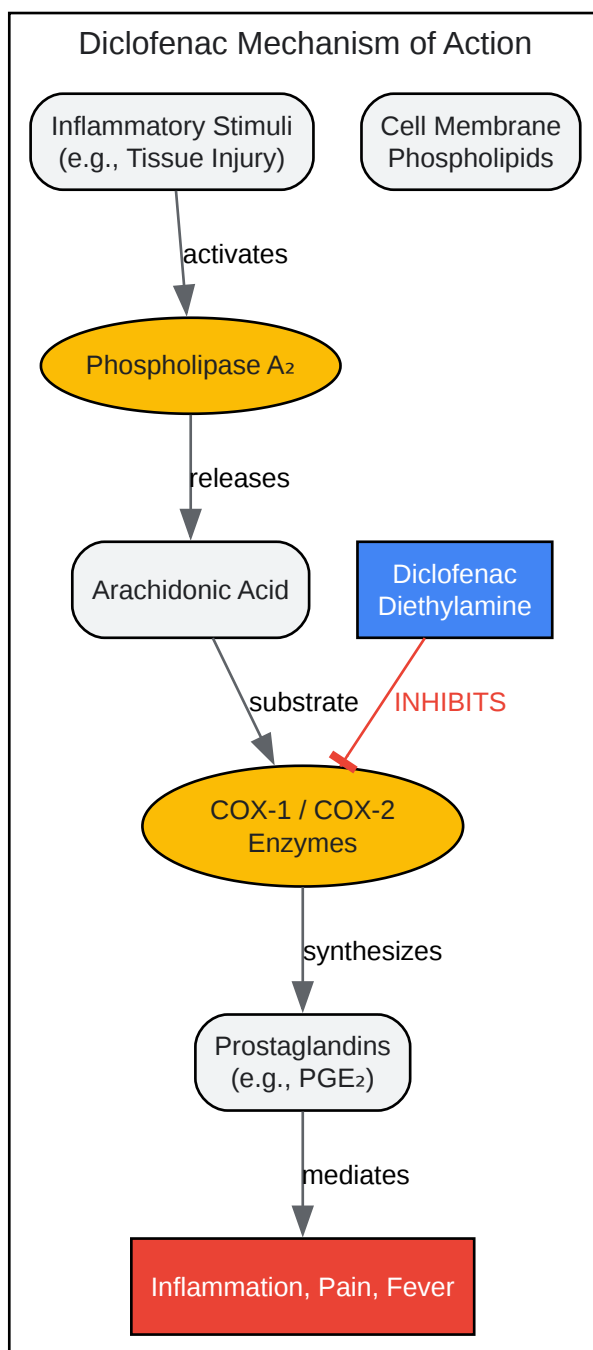
The stability of **diclofenac diethylamine** is essential for ensuring the safety and efficacy of its pharmaceutical formulations. Stability can be affected by factors such as pH, temperature, and light. Generally, diclofenac is more stable at neutral to alkaline pH values.[20] Stability studies



for formulations like gels and plasters are conducted under various conditions (e.g., different temperatures and humidity levels) to assess physical and chemical integrity over time.[21][22]

## Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action for diclofenac is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[23][24] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[24][25] By blocking this pathway, diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects.[23]



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